molecular formula C7H5FO2 B181352 4-Fluorobenzoic acid CAS No. 456-22-4

4-Fluorobenzoic acid

Cat. No. B181352
Key on ui cas rn: 456-22-4
M. Wt: 140.11 g/mol
InChI Key: BBYDXOIZLAWGSL-UHFFFAOYSA-N
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Patent
US04605757

Procedure details

The test described in Example 1 was repeated using 300 g of p-fluorotoluene, 660 g of acetic acid, 132 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 240 minutes, after conventional work-up, 330.5 g of p-fluorobenzoic acid (86.6% of the theory) was obtained, with a purity of 99.9%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five
Name
Quantity
132 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6]C(C)=[CH:4][CH:3]=1.[C:9]([OH:12])(=[O:11])[CH3:10]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Na+].C([O-])(=O)C.[Na+].O>[F:1][C:2]1[CH:7]=[CH:6][C:10]([C:9]([OH:12])=[O:11])=[CH:4][CH:3]=1 |f:2.3.4.5.6.7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C
Step Two
Name
Quantity
660 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
6 g
Type
catalyst
Smiles
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Br-].[Na+]
Step Five
Name
Quantity
5 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
132 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 330.5 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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